4-[2-(1,2-Benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one
Overview
Description
4-[2-(1,2-Benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,2-Benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with an appropriate aldehyde under acidic conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylphenyl group via Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,2-Benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[2-(1,2-Benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(1,2-Benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-1,3-benzoxazol-6-yl: Shares the benzoxazole ring but differs in the substituents attached to the ring.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Contains a piperazine ring and a benzoxazole ring but with different substituents.
Uniqueness
4-[2-(1,2-Benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(1,2-benzoxazol-3-yl)acetyl]-1-[(4-methylphenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-6-8-16(9-7-15)13-23-10-11-24(14-21(23)26)20(25)12-18-17-4-2-3-5-19(17)27-22-18/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZHUVMZLCYLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)C(=O)CC3=NOC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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